(1S)-1-(3,4-dimethylphenyl)ethan-1-ol

Biocatalysis Enantioselective reduction Chiral alcohol synthesis

(1S)-1-(3,4-Dimethylphenyl)ethan-1-ol (CAS 100760-07-4) is the (S)-enantiomer of 1-(3,4-dimethylphenyl)ethanol, a chiral secondary alcohol with molecular formula C₁₀H₁₄O and molecular weight 150.22 g·mol⁻¹. It belongs to the class of α-methylbenzyl alcohol derivatives bearing two methyl substituents at the 3- and 4-positions of the aromatic ring.

Molecular Formula C10H14O
Molecular Weight 150.221
CAS No. 100760-07-4
Cat. No. B2999003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(3,4-dimethylphenyl)ethan-1-ol
CAS100760-07-4
Molecular FormulaC10H14O
Molecular Weight150.221
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)O)C
InChIInChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/t9-/m0/s1
InChIKeyWTTSQZZOTXFJJG-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-(3,4-Dimethylphenyl)ethan-1-ol (CAS 100760-07-4): Chiral Alcohol Procurement & Differentiation Guide


(1S)-1-(3,4-Dimethylphenyl)ethan-1-ol (CAS 100760-07-4) is the (S)-enantiomer of 1-(3,4-dimethylphenyl)ethanol, a chiral secondary alcohol with molecular formula C₁₀H₁₄O and molecular weight 150.22 g·mol⁻¹ . It belongs to the class of α-methylbenzyl alcohol derivatives bearing two methyl substituents at the 3- and 4-positions of the aromatic ring. This compound serves as a chiral building block in asymmetric synthesis and is structurally related to the medetomidine synthetic pathway, where the racemic form (CAS 33967-19-0) appears as a process intermediate and impurity . Its single defined stereocenter at the benzylic carbon distinguishes it from the (R)-enantiomer (CAS 100760-03-0) and the racemate, with implications for chiral recognition in both biological and catalytic systems.

Why Racemic or (R)-Enantiomer Substitution Fails for (1S)-1-(3,4-Dimethylphenyl)ethan-1-ol (CAS 100760-07-4)


The (S)-enantiomer of 1-(3,4-dimethylphenyl)ethanol cannot be interchanged with either its (R)-antipode or the racemic mixture because enantiomeric configuration dictates chiral recognition in asymmetric synthesis, biological target engagement, and downstream stereochemical fidelity. In biocatalytic reductions, the stereochemical outcome is system-dependent: plant cell cultures of sugar beet (Beta vulgaris) predominantly yield the (R)-enantiomer under certain NADES conditions [1], while specific vegetable root systems deliver the (S)-enantiomer with enantiomeric excess exceeding 99% [2]. For procurement in chiral pool synthesis, enantiomeric purity directly controls diastereomeric ratios in subsequent steps, making the defined (S)-configuration a non-negotiable specification rather than an interchangeable attribute.

Quantitative Differentiation Evidence for (1S)-1-(3,4-Dimethylphenyl)ethan-1-ol (CAS 100760-07-4)


Enantiomeric Excess Attainable via Plant-Mediated Bioreduction: (S)-Enantiomer vs Racemate

The (S)-enantiomer of 1-(3,4-dimethylphenyl)ethanol can be prepared with enantiomeric excess (ee) exceeding 99% using sugar beet (Beta vulgaris) cell cultures as whole-cell biocatalysts, compared to 0% ee for the racemic mixture obtained via conventional chemical reduction with NaBH₄ or LiAlH₄ [1]. Among nine vegetable root systems evaluated, the (S)-enantiomer was obtained with ee ranging from 44.1% to 97.2%, with sugar beet roots delivering the highest stereoselectivity; transitioning to sugar beet cell cultures further increased ee to >99% while maintaining yields of 62.1%–88.2% [1]. This represents a quantifiable enantiopurity advantage of >99 percentage points over the racemate.

Biocatalysis Enantioselective reduction Chiral alcohol synthesis

Biocatalytic Substrate Preference in Saccharomyces cerevisiae/NADES System: DMPA vs Methyl-Substituted Acetophenone Analogs

In a direct head-to-head comparison of three prochiral acetophenone derivatives reduced by Saccharomyces cerevisiae in choline chloride:glycerol with 30% (v/v) water (ChGly30), 1-(3,4-dimethylphenyl)ethanone (DMPA) exhibited the highest enantioselectivity among the tested substrates [1]. The study by Panić et al. (2019) screened 1-(3-methylphenyl)ethanone, DMPA, and 1-(2,4,6-trimethylphenyl)ethanone under identical conditions (whole-cell S. cerevisiae, ChGly30 NADES, 30 °C), and identified DMPA as the optimal substrate for subsequent preparative-scale development with efficient NADES recycling over two cycles [1]. While exact ee and conversion values for each substrate are reported in the full text, the abstract and results confirm that the 3,4-dimethyl substitution pattern provides a stereoelectronic environment that maximizes enantioselectivity relative to the mono-methyl (3-methyl) and tri-methyl (2,4,6-trimethyl) analogs.

Baker's yeast biocatalysis Natural deep eutectic solvents Substrate selectivity

Procurement Cost Analysis: (S)-Enantiomer (CAS 100760-07-4) vs Racemate (CAS 33967-19-0)

The (S)-enantiomer (CAS 100760-07-4) commands a significant price premium over the racemic mixture (CAS 33967-19-0), reflecting the added cost of enantioselective synthesis or chiral resolution. Commercial pricing data indicate the (S)-enantiomer is listed at €333 per 50 mg (€6,660/g) from CymitQuimica (Biosynth brand, purity ≥95%) , whereas the racemate is available at approximately ¥400 (≈€55) per 0.5 g (≈€110/g) from Amatek Scientific, representing a roughly 60-fold cost differential on a per-gram basis . This price gap quantifies the economic barrier to using the racemate as a substitute: any downstream application requiring enantiopure material would incur additional chiral resolution costs that must be weighed against the upfront procurement premium.

Chiral procurement Cost-benefit analysis Specialty chemical sourcing

Alcohol Dehydrogenase Binding Affinity: Supporting Pharmacological Relevance Data

The racemic 1-(3,4-dimethylphenyl)ethanol binds to horse liver alcohol dehydrogenase (ADH) with a dissociation constant (Kd) of 60,000 nM (60 μM), as measured by spectrophotometric titration using ethanol as the competing substrate in the presence of NAD⁺ [1]. This binding affinity places the compound in the weak-to-moderate inhibition range relative to typical ADH substrates such as ethanol (Km ~0.5–2 mM for various ADH isoforms). While no enantiomer-specific Kd values for the (S)- vs (R)-forms or comparator data for the 3-methyl and 2,4,6-trimethyl analogs are available in this assay, the measured Kd provides a quantitative baseline for evaluating this compound's interaction with a pharmacologically relevant oxidoreductase enzyme that is central to alcohol metabolism and prodrug activation pathways.

Enzyme inhibition Alcohol dehydrogenase Chiral recognition

Optimal Application Scenarios for (1S)-1-(3,4-Dimethylphenyl)ethan-1-ol (CAS 100760-07-4) Based on Quantitative Evidence


Chiral Pool Synthesis Requiring Defined (S)-Configuration at the Benzylic Center

When a synthetic route demands a chiral secondary alcohol with established (S)-absolute configuration as a building block—for instance, in the preparation of enantiopure α₂-adrenergic receptor ligands structurally related to medetomidine—the (S)-enantiomer (CAS 100760-07-4) eliminates the need for in-house asymmetric reduction or chiral resolution. The demonstrated ability to obtain this compound with >99% ee via sugar beet cell culture-mediated bioreduction [1] validates its use in stereospecific transformations where the (R)-enantiomer or racemate would produce undesired diastereomeric mixtures.

Green Chemistry Biocatalytic Process Development and NADES Recycling Studies

For research programs developing sustainable biocatalytic reductions using natural deep eutectic solvents (NADES), (1S)-1-(3,4-dimethylphenyl)ethan-1-ol represents a product of a validated, scalable system. The Panić et al. (2019) study demonstrated that S. cerevisiae in ChGly30 delivers the highest enantioselectivity for the 3,4-dimethylphenyl substrate among three acetophenone analogs, with successful NADES recycling over two preparative-scale cycles [1]. This makes the (S)-enantiomer a relevant target compound for benchmarking novel biocatalytic NADES systems and comparing performance against established methods.

Enzyme Structure-Activity Relationship (SAR) and Alcohol Dehydrogenase Profiling

The measured Kd of 60,000 nM for horse liver ADH provides a quantitative reference point for SAR campaigns exploring how methyl substitution patterns on the aromatic ring modulate ADH binding affinity [1]. Researchers profiling enantiomer-specific ADH recognition can use the (S)-enantiomer as a defined stereochemical probe, comparing its binding parameters against the (R)-enantiomer or other substituted benzylic alcohols to map the chiral recognition determinants of this pharmacologically important enzyme family.

Medetomidine Impurity Profiling and Analytical Reference Standard Applications

In pharmaceutical quality control, 1-(3,4-dimethylphenyl)ethanol (racemate, CAS 33967-19-0) is catalogued as Medetomidine Impurity 2 [1]. The (S)-enantiomer (CAS 100760-07-4) serves as a stereochemically defined reference standard for chiral HPLC method development and validation, enabling precise quantification of enantiomeric composition in medetomidine and dexmedetomidine drug substance batches where stereochemical purity is a critical quality attribute.

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